

# A Comprehensive Technical Guide to 2-(3-Butynyloxy)tetrahydro-2H-pyran

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## Compound of Interest

Compound Name: 2-(3-Butynyloxy)tetrahydro-2H-pyran

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough review of the synthesis, properties, and applications of **2-(3-Butynyloxy)tetrahydro-2H-pyran**. This compound, also known as THP-protected 3-butyn-1-ol, is a valuable intermediate in organic synthesis, particularly in the development of complex molecules and active pharmaceutical ingredients.

## Chemical and Physical Properties

**2-(3-Butynyloxy)tetrahydro-2H-pyran** is a colorless liquid at room temperature. Its fundamental properties are summarized in the table below, providing a quick reference for laboratory use.

Property	Value	Reference
Molecular Formula	C <sub>9</sub> H <sub>14</sub> O <sub>2</sub>	[1][2][3]
Molecular Weight	154.21 g/mol	[2]
CAS Number	40365-61-5	[1][2]
Boiling Point	92-95 °C at 18 mmHg	
Density	0.984 g/mL at 25 °C	
Refractive Index (n <sub>20/D</sub> )	1.457	[4]
Flash Point	73 °C (163.4 °F) - closed cup	
Storage Temperature	2-8°C	[4]

## Synthesis and Experimental Protocols

The primary route to **2-(3-Butynyloxy)tetrahydro-2H-pyran** is through the acid-catalyzed reaction of 3-butyn-1-ol with 3,4-dihydro-2H-pyran (DHP).[5][6] This reaction forms a tetrahydropyranyl (THP) ether, which serves as a protecting group for the alcohol functionality.[7][8] The THP group is stable under a variety of reaction conditions, including those involving strong bases and organometallic reagents, but can be easily removed under acidic conditions.[5][7]

Several catalytic systems have been employed for this transformation, each offering different advantages in terms of reaction time, temperature, and yield. A summary of reported synthetic yields is presented below.

Catalyst	Solvent	Temperature	Time	Yield	Reference
Concentrated HCl	None	5 °C to 50 °C	2.5 h	98% (crude)	<a href="#">[4]</a>
Pyridinium p-toluenesulfonate (PPTS)	CH <sub>2</sub> Cl <sub>2</sub>	0 °C to Room Temp.	3.5 h	-	<a href="#">[4]</a>
p-Toluenesulfonic acid monohydrate	CH <sub>2</sub> Cl <sub>2</sub>	25 °C	24 h	-	<a href="#">[4]</a>
Pyridinium p-toluenesulfonate (PPTS)	CH <sub>2</sub> Cl <sub>2</sub>	Room Temp.	16 h	68%	<a href="#">[4]</a>

## Detailed Experimental Protocols

### Protocol 1: Synthesis using Concentrated HCl[\[4\]](#)

A mixture of 3,4-dihydro-2H-pyran (293.2 g, 3.5 mol) and concentrated HCl (1.1 mL) is cooled to 5 °C. While maintaining external cooling, 3-buten-1-ol (231.5 g, 3.3 mol) is added over a period of 30 minutes, allowing the temperature to rise to 50 °C. The reaction is stirred at room temperature for 2.5 hours before being diluted with methyl tert-butyl ether (MTBE) (1.0 L). The resulting mixture is washed with saturated sodium bicarbonate solution (2 x 150 mL). The organic phase is then dried over sodium sulfate and concentrated under reduced pressure to afford the product.

### Protocol 2: Synthesis using Pyridinium p-toluenesulfonate (PPTS)[\[4\]](#)

To a solution of 3-buten-1-ol (30.0 mL, 396 mmol) and 3,4-dihydro-2H-pyran (37.9 mL, 415 mmol) in dichloromethane (CH<sub>2</sub>Cl<sub>2</sub>) (150 mL) at 0 °C, pyridinium p-toluenesulfonate (10.43 g, 41.5 mmol) is added. The mixture is stirred at 0 °C for 2 hours and then at room temperature for an additional 1.5 hours. The reaction is quenched with a saturated aqueous NaHCO<sub>3</sub>.

solution (150 mL), and the aqueous layer is extracted with  $\text{CH}_2\text{Cl}_2$  (150 mL). The combined organic extracts are dried over  $\text{MgSO}_4$ , and the solvent is removed in vacuo.

Protocol 3: Synthesis using p-Toluenesulfonic acid monohydrate[4]

A solution of 3-butyn-1-ol (50 g, 713 mmol), p-toluenesulfonic acid monohydrate (1.36 g, 7.13 mmol), and 3,4-dihydro-2H-pyran (71.7 mL, 785 mmol) in dichloromethane (500 mL) is stirred at 25 °C for 24 hours.

## Spectroscopic Data

The structural identity of **2-(3-Butynyloxy)tetrahydro-2H-pyran** is confirmed through various spectroscopic techniques. The mass spectrum (electron ionization) is available through the NIST WebBook.[1][3][9]

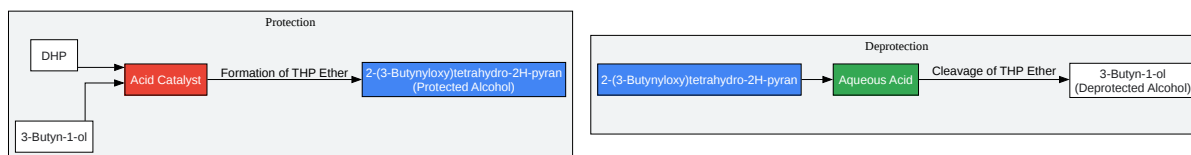
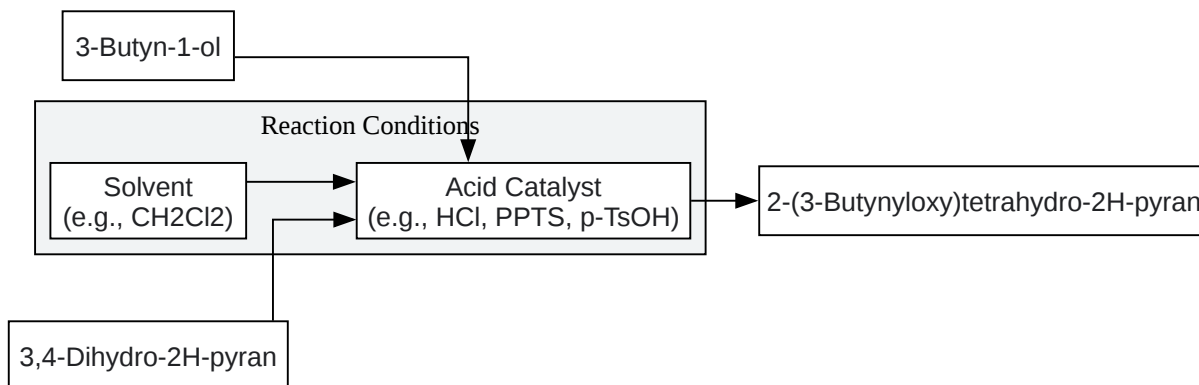
## Applications in Drug Development and Organic Synthesis

The primary utility of **2-(3-Butynyloxy)tetrahydro-2H-pyran** lies in its role as a protected form of 3-butyn-1-ol. The terminal alkyne and the protected alcohol functionalities make it a versatile building block for the synthesis of more complex molecules. The pyran ring is a common structural motif in a wide range of natural products and pharmacologically active compounds, including those with anticancer, anti-inflammatory, and antimicrobial properties.[10]

The THP protecting group is advantageous due to its stability in the presence of various reagents such as Grignard reagents, organolithium compounds, and hydrides, while being readily cleavable under mild acidic conditions.[5][8] This allows for selective reactions at the alkyne terminus without affecting the hydroxyl group. For instance, it has been used in the synthesis of 5 $\alpha$ -androstane-17-spiro- $\delta$ -lactones as inhibitors of 17 $\beta$ -hydroxysteroid dehydrogenases.

## Visualizing the Synthesis and Logic

To better illustrate the chemical processes and relationships, the following diagrams have been generated using the DOT language.



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